molecular formula C18H18N2O3S B361087 6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide CAS No. 332021-94-0

6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B361087
CAS No.: 332021-94-0
M. Wt: 342.4g/mol
InChI Key: JADUFKLVIMQEBP-UHFFFAOYSA-N
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Description

6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a chemical compound with a complex structure that includes a naphthalene ring, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene sulfonamide core, followed by the introduction of the ethoxy group and the pyridinylmethyl group. Common reagents used in these reactions include sulfonyl chlorides, ethyl alcohol, and pyridine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key considerations include the selection of solvents, the management of by-products, and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst. Conditions often require an inert atmosphere.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3). Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
  • 6-ethoxy-N2-(2-furanylmethyl)-N4-(3-pyridinylmethyl)-1,3,5-triazine-2,4-diamine

Uniqueness

6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

332021-94-0

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4g/mol

IUPAC Name

6-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide

InChI

InChI=1S/C18H18N2O3S/c1-2-23-17-7-5-16-11-18(8-6-15(16)10-17)24(21,22)20-13-14-4-3-9-19-12-14/h3-12,20H,2,13H2,1H3

InChI Key

JADUFKLVIMQEBP-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NCC3=CN=CC=C3

Origin of Product

United States

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